molecular formula C22H27N3O6S B6493362 N'-[(3-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872862-73-2

N'-[(3-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No. B6493362
CAS RN: 872862-73-2
M. Wt: 461.5 g/mol
InChI Key: CBIUYJDAPNKZMU-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an amide group (CONH2), a methoxy group (OCH3), and a benzenesulfonyl group (C6H5SO2). These groups are common in many organic compounds and can participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the methoxy and benzenesulfonyl groups. This could potentially be achieved through reactions such as nucleophilic acyl substitution or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the aromatic ring could also introduce some degree of planarity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions, while the methoxy group could be involved in ether cleavage or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic ring could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through experimental studies .

Future Directions

Future research on the compound could involve exploring its potential applications, optimizing its synthesis, or investigating its mechanism of action in more detail .

properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-16-7-9-19(10-8-16)32(28,29)25-11-4-12-31-20(25)15-24-22(27)21(26)23-14-17-5-3-6-18(13-17)30-2/h3,5-10,13,20H,4,11-12,14-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIUYJDAPNKZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

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